molecular formula C12H19Cl2N3O B2844807 [4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride CAS No. 1349719-00-1

[4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride

Cat. No. B2844807
CAS RN: 1349719-00-1
M. Wt: 292.2
InChI Key: GGMSOVSHUOJHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, and it’s part of the phenylpiperidines class of organic compounds . These compounds contain a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Mechanism of Action

Advantages and Limitations for Lab Experiments

The use of [4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable under laboratory conditions. It is also highly soluble in aqueous solutions, making it easy to use in experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain experiments. In addition, it is not very stable in acidic or basic solutions, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for [4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride. It could be used to develop new drugs for the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders. It could also be used to study the molecular mechanisms of various biological processes, such as receptor binding, enzyme inhibition, and gene expression. In addition, this compound could be used to develop new methods for the synthesis of other compounds. Finally, it could be used to develop new methods for the detection and quantification of various compounds.

Synthesis Methods

The synthesis of [4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride involves the reaction of 4-aminomethylpiperidine with pyridine-3-carboxaldehyde. The reaction is carried out in aqueous solution at a pH of 7-8 and a temperature of 25-30°C. The resulting product is then purified by column chromatography and crystallized to obtain this compound dihydrochloride.

Scientific Research Applications

[4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride has been used in a variety of scientific research applications. It has been used to study the molecular mechanisms of various biological processes, such as receptor binding, enzyme inhibition, and gene expression. This compound has also been used to study the effects of drugs on cellular functions and to develop new drugs. It has been used in the study of cardiovascular diseases, cancer, and neurological disorders.

properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-8-10-3-6-15(7-4-10)12(16)11-2-1-5-14-9-11;;/h1-2,5,9-10H,3-4,6-8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMSOVSHUOJHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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